molecular formula C23H27N5O2 B5100297 2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide

2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide

Cat. No.: B5100297
M. Wt: 405.5 g/mol
InChI Key: KIYYHPCEZBUIGW-UHFFFAOYSA-N
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Description

2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a phenyl ring, a pyridinylmethyl group, a piperidinyl group, and a pyrazolyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules, such as:

Uniqueness

What sets 2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methoxy-2-phenyl-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-30-22(18-7-3-2-4-8-18)23(29)26-21-10-14-25-28(21)20-11-15-27(16-12-20)17-19-9-5-6-13-24-19/h2-10,13-14,20,22H,11-12,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYYHPCEZBUIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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